molecular formula C12H18Cl2F2N2 B3008288 1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride CAS No. 2126163-02-6

1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride

Cat. No. B3008288
CAS RN: 2126163-02-6
M. Wt: 299.19
InChI Key: XLQIIARQBVFIHK-UHFFFAOYSA-N
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Description

The compound "1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride" is a derivative of 1,4-diazepane, which is a seven-membered heterocyclic compound containing two nitrogen atoms. While the specific compound is not directly studied in the provided papers, the research on similar diazepane derivatives offers insights into the chemical and physical properties, synthesis, and potential applications of such compounds.

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives typically involves condensation reactions followed by reduction. For instance, the synthesis of six new 1,4-diazepanes was reported through the condensation of 2,2'-(1,3-propanediyldiimino)diphenols with glyoxal or 2,3-butanedione to give bisbenzoxazolidines, which were then reduced with BH3–DMS to yield the desired diazepanes . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of diazepane derivatives is characterized by the presence of a seven-membered ring, which can adopt different conformations. X-ray crystallography of similar compounds has shown that the seven-membered ring in 1,4-diazepanes can adopt a twisted chair conformation . Additionally, the presence of substituents on the ring can lead to molecular disorder due to conformational flexibility . These findings are relevant for understanding the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of diazepane derivatives can be influenced by the substituents on the aromatic rings and the diazepane moiety. For example, intramolecular dehydrofluorination reactions have been observed in the synthesis of diareno-1,2-diazepines, where the elimination of hydrogen fluoride from methyl and fluorine substituents ortho to NN linkages occurs . This type of reaction could be relevant when considering the chemical behavior of fluorinated diazepane derivatives like "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepane derivatives can be studied using various spectroscopic techniques. Vibrational spectroscopy, such as FT-IR and FT-Raman, along with quantum mechanical methods, can be used to investigate the molecular geometry, vibrational wavenumbers, and other properties of these compounds . Additionally, the molecular electrostatic potential (MEP), HOMO-LUMO energies, and natural bond orbital analysis can provide insights into the electronic structure and reactivity of the compounds . These techniques could be applied to study the properties of "this compound".

Scientific Research Applications

Synthesis and Biological Significance of 1,4-Diazepines

1,4-Diazepines are recognized for their wide range of biological activities, making them significant in medicinal chemistry. The synthesis, reactions, and biological evaluation of 1,4-diazepines have been a focus of scientific research due to their potential pharmaceutical applications. These compounds exhibit a variety of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This diversity suggests that derivatives like "1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride" could also be explored for potential use in pharmaceutical industries (Rashid et al., 2019).

Synthetic Utilities of O-Phenylenediamines

The review on the synthetic approaches for benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines highlights the versatility of these compounds in synthesizing various heterocyclic compounds. Such synthetic strategies could be relevant for creating specific derivatives of 1,4-diazepines, including "this compound," for targeted biological applications (Ibrahim, 2011).

Safety and Hazards

The compound “1-(2,4-Difluorophenyl)piperazine” has been classified as Acute Tox. 3 Oral - Skin Corr. 1C . It’s important to handle this compound with care, using appropriate safety measures .

Future Directions

The development of fluorinated chemicals has been steadily increasing due to their improved physical, biological, and environmental properties . They are commonly incorporated into carbocyclic aromatic rings and have been commercialized as agricultural active ingredients . This suggests potential future directions in the research and application of similar fluorinated compounds.

properties

IUPAC Name

1-(2,4-difluorophenyl)-5-methyl-1,4-diazepane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c1-9-4-6-16(7-5-15-9)12-3-2-10(13)8-11(12)14;;/h2-3,8-9,15H,4-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQIIARQBVFIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)C2=C(C=C(C=C2)F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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